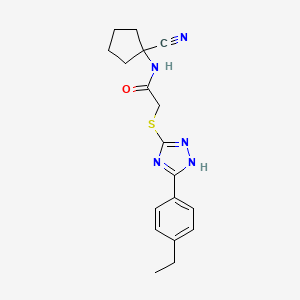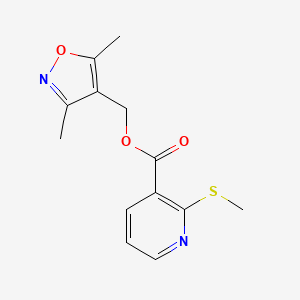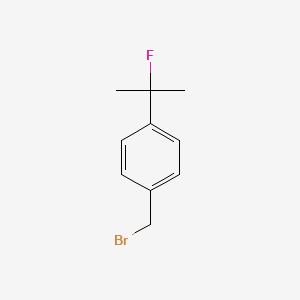
Cyclopentadecyl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentadecyl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is a synthetic compound known for its applications in lipid nanoparticle (LNP) formulations, particularly in the delivery of mRNA vaccines. This compound is an ionizable lipid, which means it can carry a charge depending on the pH of its environment. This property makes it highly effective in forming stable complexes with nucleic acids, facilitating their delivery into cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentadecyl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves multiple steps, typically starting with the preparation of the core lipid structure. The process includes esterification and amidation reactions to introduce the necessary functional groups. The reaction conditions often involve the use of organic solvents like dichloromethane or ethanol, and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) for esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is usually purified using techniques like column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentadecyl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Cyclopentadecyl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Facilitates the delivery of genetic material into cells, making it valuable in gene therapy and vaccine development.
Medicine: Plays a crucial role in the formulation of mRNA vaccines, such as those used for COVID-19.
Industry: Employed in the production of lipid nanoparticles for drug delivery systems.
Mécanisme D'action
The mechanism of action for Cyclopentadecyl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves its ability to form stable complexes with nucleic acids. At physiological pH, the compound remains neutral, reducing interactions with cell membranes. Upon entering an acidic environment, such as the endosome, it becomes protonated, facilitating the release of the nucleic acid into the cytoplasm. This process is crucial for the effective delivery of mRNA and subsequent protein expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate
- Octanoic acid, 8-((2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl)amino-, 1-octylnonyl ester
Uniqueness
Cyclopentadecyl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate stands out due to its specific structural features that enhance its stability and efficacy in lipid nanoparticle formulations. Its unique combination of functional groups allows for efficient encapsulation and delivery of nucleic acids, making it a valuable tool in modern medicine and biotechnology.
Propriétés
Formule moléculaire |
C42H81NO5 |
|---|---|
Poids moléculaire |
680.1 g/mol |
Nom IUPAC |
nonyl 8-[(8-cyclopentadecyloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate |
InChI |
InChI=1S/C42H81NO5/c1-2-3-4-5-14-23-30-39-47-41(45)33-26-19-15-21-28-35-43(37-38-44)36-29-22-16-20-27-34-42(46)48-40-31-24-17-12-10-8-6-7-9-11-13-18-25-32-40/h40,44H,2-39H2,1H3 |
Clé InChI |
DPHSGLCDGYEMPI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC1CCCCCCCCCCCCCC1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13366559.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13366560.png)


![N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanamide](/img/structure/B13366584.png)
![N-[5-({[(2-methylbenzoyl)amino]carbothioyl}amino)-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B13366591.png)

![6-(3-Methoxy-2-naphthyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366601.png)

![3-[3-(1-Naphthylmethoxy)phenyl]acrylamide](/img/structure/B13366609.png)

![3-(1-Benzofuran-2-yl)-6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366620.png)
![N-[4-(1,1-dioxido-2-isothiazolidinyl)phenyl]-3-(1H-tetraazol-1-yl)propanamide](/img/structure/B13366623.png)

